6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, which is fused with an oxadiazole ring and substituted with a fluorophenyl group. The combination of these moieties imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the oxadiazole ring, followed by its fusion with the thieno[2,3-d]pyrimidin-4-one core. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield reduced derivatives of the thieno[2,3-d]pyrimidin-4-one core .
Scientific Research Applications
6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Additionally, its unique structural features make it a useful tool in drug design and development .
Mechanism of Action
The mechanism of action of 6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, 6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of structural features. Similar compounds include other thieno[2,3-d]pyrimidin-4-one derivatives and oxadiazole-containing molecules. the presence of the fluorophenyl group and the specific arrangement of the oxadiazole ring confer distinct chemical and biological properties to this compound. These unique features make it a valuable candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c1-8-11-15(18-7-21(2)16(11)22)24-12(8)14-19-13(20-23-14)9-3-5-10(17)6-4-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSISFCRRCNHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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